Acetylsoyasaponin A1

Description

Contextualization within Soy Phytochemicals Research Landscape

The soybean (Glycine max) is a rich source of various phytochemicals, with isoflavones and saponins (B1172615) being among the most extensively studied. usda.govoup.comnih.gov Soyasaponins represent a complex group of triterpenoid (B12794562) glycosides that constitute a significant portion of the phytochemical content in soybeans, with concentrations ranging from 0.6% to 6.5% by dry weight depending on the variety and cultivation conditions. usda.gov These compounds are of significant interest in the scientific community due to their diverse biological activities. biocrick.comsciopen.com

Historically, research into the specific roles and activities of individual soyasaponins has been challenging. usda.gov A primary hurdle has been the difficulty in extracting and purifying these compounds, a process complicated by their structural diversity and the presence of other overlapping phytochemicals like isoflavones. nih.govnih.gov The lack of commercially available pure analytical standards, particularly for the less abundant Group A soyasaponins, has slowed the pace of detailed biological investigation. usda.govnih.gov Consequently, much of the research has focused on crude extracts or the more abundant Group B soyasaponins. usda.goviastate.edu Advanced analytical and purification techniques, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), are now enabling more precise isolation and quantification, paving the way for in-depth studies on specific molecules like soyasaponin Ab. usda.govnih.govresearchgate.net

Overview of Soyasaponin Ab Classification and Occurrence within Plant Systems

Soyasaponins are structurally diverse and are categorized based on the chemical structure of their aglycone, or non-sugar, backbone. oup.comnih.govnih.gov The main classifications are Group A, Group B, Group E, and DDMP-conjugated saponins. oup.comnih.govresearchgate.net

Soyasaponin Ab belongs to the Group A soyasaponins. Key characteristics of this group include:

Aglycone Core : They are derived from the soyasapogenol A aglycone. researchgate.netnih.gov

Glycosylation : They are bidesmosidic, meaning they have two separate sugar chains attached to the aglycone at the C-3 and C-22 positions. nih.govresearchgate.netnih.gov This is a distinguishing feature from the monodesmosidic Group B saponins, which have only one sugar chain at the C-3 position. nih.govresearchgate.net

Acetylation : Group A saponins can exist in acetylated or deacetylated forms. nih.gov Soyasaponin Ab is specifically an acetylated form, contributing to the diversity within this group.

The distribution of soyasaponin Ab within the plant is not uniform. It is found predominantly in the soy germ, also known as the hypocotyl. usda.govresearchgate.netnih.gov This is in contrast to Group B saponins, which are found in both the hypocotyl and the cotyledons. usda.govresearchgate.net The concentration of Group A saponins is generally lower than that of Group B saponins in the whole soybean. usda.govnih.gov In addition to the seeds, soybeans have been shown to secrete soyasaponins, including Group A types, from their roots into the rhizosphere. oup.comnih.gov

Table 1: Chemical and Physical Properties of Soyasaponin Ab

This table summarizes key computed chemical and physical properties of Soyasaponin Ab.

| Property | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid | nih.gov |

| Molecular Formula | C₆₇H₁₀₄O₃₃ | nih.govchemscene.com |

| Molecular Weight | 1437.5 g/mol | nih.gov |

| CAS Number | 118194-13-1 | nih.govchemscene.com |

| Topological Polar Surface Area | 498 Ų | nih.gov |

| Hydrogen Bond Donor Count | 14 | nih.govchemscene.com |

| Hydrogen Bond Acceptor Count | 33 | nih.gov |

| Rotatable Bond Count | 19 | chemscene.com |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | biocrick.com |

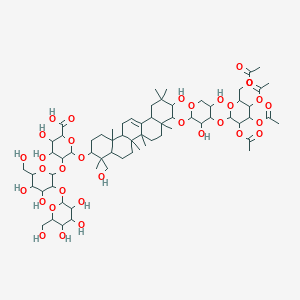

Structure

2D Structure

Properties

IUPAC Name |

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[[9-[3,5-dihydroxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H104O33/c1-26(71)87-24-35-48(89-27(2)72)52(90-28(3)73)53(91-29(4)74)61(94-35)96-47-32(75)23-88-57(46(47)83)100-55-54(84)62(5,6)20-31-30-12-13-37-64(8)16-15-38(65(9,25-70)36(64)14-17-67(37,11)66(30,10)19-18-63(31,55)7)95-60-51(44(81)43(80)49(97-60)56(85)86)99-59-50(42(79)40(77)34(22-69)93-59)98-58-45(82)41(78)39(76)33(21-68)92-58/h12,31-55,57-61,68-70,75-84H,13-25H2,1-11H3,(H,85,86) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZNCIXVBVQRGQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)(C)C)O)O)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H104O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1437.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Acetylsoyasaponin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

118194-13-1 | |

| Record name | Acetylsoyasaponin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

263 - 265 °C | |

| Record name | Acetylsoyasaponin A1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039476 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Ii. Advanced Methodologies for Isolation, Purification, and Analytical Characterization of Soyasaponin Ab

Optimized Extraction Strategies from Biological Matrices

Effective extraction is the crucial initial step in obtaining soyasaponin Ab from biological sources. The choice of solvent, temperature, and duration significantly impacts extraction efficiency. nih.govresearchgate.net A common initial step involves defatting the raw plant material using non-polar solvents like hexane (B92381) or ethyl acetate (B1210297) to remove interfering lipophilic compounds. benchchem.com Following defatting, polar solvents are employed to solubilize the saponins (B1172615). Methanol (B129727), ethanol (B145695), or mixtures such as dimethyl sulfoxide (B87167) (DMSO)-methanol (1:1 v/v) are widely used for this purpose. benchchem.com

Research indicates that the optimal extraction time for maximum soyasaponin yield from soy flour using absolute methanol at 60°C under reflux conditions is typically between 4 to 6 hours. nih.govresearchgate.net Various aqueous methanol extraction techniques, including room temperature extraction with constant agitation, refluxing, ultrasonic extraction, and Soxhlet extraction, have been compared to optimize the recovery of soyasaponins. nih.govresearchgate.net

Another approach for preparing soyasaponin extracts involves alcohol extraction from soybean meal, followed by adsorption onto macroporous resin. rsc.org Gradient elution with ethanol solutions of varying concentrations (e.g., 20%, 40%, 60%, and 95%) can be used to fractionate the extract, with higher saponin (B1150181) content often found in the 60% ethanol eluate. rsc.org

For soybean-based yoghurt alternatives, adjusting the sample pH during extraction has been shown to be important for achieving optimal solubility and recovery of soyasaponins. mdpi.comnih.gov

High-Resolution Chromatographic Purification Techniques for Isolation

Following initial extraction, high-resolution chromatographic techniques are essential for purifying soyasaponin Ab from crude extracts containing co-extracted compounds like isoflavones, carbohydrates, and proteins. benchchem.com

Preparative Liquid Chromatography Approaches

Preparative liquid chromatography (Prep-LC) is a powerful technique for isolating individual soyasaponins in larger quantities. While effective for separating individual compounds, Prep-LC can be limited by the large solvent volumes required and potentially lower recovery yields compared to analytical scale. nih.govresearchgate.netmdpi.com

Semi-preparative HPLC has been successfully utilized for soyasaponin purification. nih.govbenchchem.comresearchgate.net For instance, a USDA method employs a Luna C18(2) column with gradients of 1% acetic acid in water/acetonitrile to achieve purification. benchchem.com Soyasaponin Ab can elute as a distinct peak under specific gradient conditions. benchchem.com

Alternative preparative approaches include silica (B1680970) gel chromatography using solvent systems like chloroform:methanol:water (65:35:10) to isolate soyasaponin Ab with high purity (>95%). benchchem.com Gel filtration using Sephadex LH-20 chromatography and high-speed countercurrent chromatography (HSCCC) have also been employed to fractionate soyasaponins and isoflavones from crude extracts. researchgate.netnih.gov

After initial fractionation steps, preparative HPLC can be used for further purification to separate individual soyasaponins. researchgate.netnih.gov Studies have reported obtaining soyasaponin Ab with high purity (>98%) using preparative HPLC. researchgate.netnih.gov

Semi-preparative and Solid-Phase Extraction Methodologies

Semi-preparative purification techniques offer a balance between analytical and preparative scales, suitable for obtaining moderate amounts of purified soyasaponin Ab. Semi-preparative HPLC falls under this category and is commonly used after initial crude fractionation. nih.govbenchchem.comresearchgate.net

Solid-phase extraction (SPE) is a simpler and more economical alternative for achieving relatively pure soyasaponin extracts, typically achieving purities between 85-90%. nih.govresearchgate.net SPE can be used to separate isoflavones from soyasaponins, as well as to differentiate between group A and group B soyasaponins, by utilizing various concentrations of methanol. nih.govresearchgate.net For example, 50% methanol has been found effective in separating group B soyasaponins from isoflavones using SPE. nih.gov SPE coupled with HPLC-MS is also widely used for accurate quantification of soyasaponins in complex matrices. benchchem.com

A simple method based on the solubility differences in acetone-water mixtures has been reported for separating soyasaponin Bb from soy extract, which could potentially be adapted or provide insights for soyasaponin Ab separation based on solubility characteristics. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Quantification

Advanced analytical techniques are indispensable for the structural confirmation, purity assessment, and accurate quantification of isolated soyasaponin Ab.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV, Photo Diode Array, Evaporative Light Scattering Detection)

HPLC is the most prevalent analytical technique for soyasaponin analysis, typically employing reversed-phase columns. nih.gov Various detectors can be coupled with HPLC to detect and quantify soyasaponin Ab.

Ultraviolet (UV) and Photo Diode Array (PDA) detectors are commonly used. nih.govresearchgate.netscience.gov Most soyasaponins have a maximum absorption around 205 nm. nih.govresearchgate.net However, DDMP-conjugated soyasaponins can absorb at 295 nm. researchgate.net While UV detection at 205 nm can be used for group B soyasaponins, including soyasaponin Ab, it often requires the preparation of standards due to the lack of a full range of commercial standards. researchgate.net PDA detectors are advantageous as they provide full UV-Vis spectra of eluting peaks, aiding in peak identification and assessing peak purity. science.govsci-hub.se

Evaporative Light Scattering Detection (ELSD) is another valuable detection modality for soyasaponins, particularly useful for compounds that lack strong UV chromophores or absorb at low UV wavelengths where mobile phase interference is significant. nih.govresearchgate.netshimadzu.eu ELSD is a mass-sensitive detector that detects non-volatile and semi-volatile analytes by measuring light scattered by particles remaining after solvent evaporation. shimadzu.eu It is compatible with gradient elution, allowing for the simultaneous analysis of multiple components. shimadzu.eu While ELSD has been successfully used for detecting soyasaponols and soyasaponins, it may require extensive sample preparation and can face interference when detecting low quantities in complex matrices. nih.gov

HPLC coupled with Electrospray Ionization Mass Spectrometry (ESI-MS) is considered a highly relevant and effective method for the identification and characterization of soyasaponins, including group B soyasaponins like soyasaponin Ab. nih.govnih.gov LC-MS/MS analysis has been used for structural analysis of soyasaponin Ab and its metabolites. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Coupled with Charged Aerosol Detection (CAD)

Ultra-High Performance Liquid Chromatography (UHPLC) offers improved resolution, speed, and sensitivity compared to conventional HPLC. kspbtjpb.org When coupled with Charged Aerosol Detection (CAD), it provides a powerful platform for the analysis and quantification of soyasaponins, including soyasaponin Ab. kspbtjpb.orgiastate.eduresearchgate.net

CAD is a mass-sensitive detector that can quantify any nonvolatile and many semivolatile analytes. hplc.eu Unlike ELSD, CAD typically offers higher sensitivity (low ng), a wider dynamic range (>4 orders), and more consistent inter-analyte response, which is less dependent on chemical structure. hplc.eu This makes CAD particularly suitable for simultaneously measuring different classes of compounds, including various soyasaponins. hplc.eu

UHPLC-CAD has been successfully applied to analyze and quantify soyasaponin Aa and Ab in soybean extracts. kspbtjpb.orgresearchgate.net Studies have shown distinct peaks for soyasaponin Aa and Ab at specific retention times using reverse-phase UHPLC coupled with CAD. kspbtjpb.orgresearchgate.net This technique allows for the determination of soyasaponin content in various soybean materials and under different conditions, such as abiotic stress. researchgate.netresearchgate.net

Data from UHPLC-CAD analysis can provide detailed quantitative information on soyasaponin Ab content in different samples. For example, one study reported soyasaponin Ab contents in different soy materials as follows: soybean extract (SE) at 15.1 ± 7.5 mg/g, soy germ extract (SGE) at 177.1 ± 8.2 mg/g, and germinated soy germ extract (GSGE) at 230.4 ± 7.4 mg/g. researchgate.net This demonstrates the capability of UHPLC-CAD for precise quantification and for assessing the impact of processing or growth conditions on soyasaponin Ab levels. researchgate.net

Data Table: Soyasaponin Ab Content in Different Soy Materials Analyzed by UHPLC-CAD researchgate.net

| Sample Type | Soyasaponin Ab Content (mg/g) | Standard Deviation (mg/g) |

| Soybean Extract (SE) | 15.1 | 7.5 |

| Soy Germ Extract (SGE) | 177.1 | 8.2 |

| Germinated Soy Germ Extract (GSGE) | 230.4 | 7.4 |

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification, characterization, and quantification of soyasaponin Ab in complex matrices. LC-MS and LC-MS/MS techniques enable the separation of soyasaponin Ab from other co-occurring compounds, followed by its detection and structural elucidation based on mass-to-charge ratios (m/z) and fragmentation patterns.

Studies have utilized LC-MS for the qualitative and quantitative analysis of soyasaponin Ab in various soybean-based products, such as yoghurt alternatives nih.govmitoproteome.org. These methods involve specific chromatographic conditions, including the use of high-performance liquid chromatography (HPLC) systems coupled with mass spectrometers sigmaaldrich.com. Parameters such as elution time and mobile phase composition are optimized to achieve effective separation sigmaaldrich.com.

For identification, the molecular ion of soyasaponin Ab is a key indicator. In LC-MS analysis, soyasaponin Ab has been identified based on its molecular formula C₆₇H₁₀₄O₃₃ and corresponding molecular weight sigmaaldrich.com. The molecular ion has been observed at m/z 1437.6499 in positive mode as a double protonated ion ([M + 2H]²⁺) sigmaaldrich.com. In negative ion mode, the deprotonated molecule ([M-H]⁻) has been detected at m/z 1435.

LC-MS/MS provides further structural information through the fragmentation of the parent ion. This tandem MS approach allows for the analysis of characteristic fragment ions, which helps in confirming the structure of soyasaponin Ab and identifying its metabolites. For instance, LC-MS/MS has been employed to analyze soyasaponin Ab metabolites produced by human fecal microflora. The spectra of the parental soyasaponin Ab showed a peak at m/z 1435 [M-H]⁻ ion, while its metabolites exhibited distinct peaks corresponding to the loss of sugar moieties and acetyl groups. Fragment ions at m/z values such as 1310.0 [M-3C₂H₂O-H]⁻, 1267.9 [M-4C₂H₂O-H]⁻, 1105.3 [M-Glc-4C₂H₂O-H]⁻, and lower m/z values corresponding to the soyasapogenol A aglycone have been observed during the fragmentation of soyasaponin Ab and its metabolites.

Quantitative analysis of soyasaponin Ab using LC-MS methods involves establishing linearity over a specific concentration range and determining limits of detection (LODs) and quantification (LOQs) nih.gov. The precision and recovery rates of these methods are also evaluated to ensure their suitability for routine analysis nih.govmitoproteome.org.

Table 1: Representative LC-MS Data for Soyasaponin Ab

| Parameter | Value(s) | Mode | Reference |

| Molecular Formula | C₆₇H₁₀₄O₃₃ | - | sigmaaldrich.com |

| Molecular Weight | 1437.52 or 1437.65 | - | sigmaaldrich.com |

| Molecular Ion | m/z 1437.6499 | [M + 2H]²⁺, Positive | sigmaaldrich.com |

| Molecular Ion | m/z 1435 | [M-H]⁻, Negative | |

| Retention Time | ~7.66-7.75 min | LC-MS | sigmaaldrich.com |

Note: Retention times can vary depending on specific chromatographic conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Qualitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the qualitative analysis and structural confirmation of soyasaponin Ab. Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms within the molecule, allowing for the assignment of peaks to specific functional groups and structural features.

NMR spectroscopy is used to verify that the spectrum of an isolated compound is consistent with the known structure of soyasaponin Ab. This involves comparing the obtained NMR data with published spectral data for authentic soyasaponin Ab or by performing comprehensive spectral analysis, including 1D and 2D NMR experiments, to assign all observable resonances.

While specific ¹H and ¹³C NMR chemical shifts for soyasaponin Ab were not extensively detailed in the provided snippets, the use of NMR for structural elucidation and confirmation is consistently mentioned as a standard practice in the analysis of soyasaponins. The ¹H NMR spectrum being consistent with the structure is reported as part of the analytical data for soyasaponin Ab. For related soyasaponins like soyasaponin I (Bb), ¹³C NMR spectra are available in databases, indicating the applicability of this technique to the soyasaponin class.

Application of Metabolic Fingerprinting and Immunological Analysis Methods

Metabolic fingerprinting and immunological analysis methods are applied to study soyasaponin Ab in the broader context of biological systems and its interactions.

Metabolic fingerprinting, often employing techniques like UPLC-ESI-Q-TOF-MS/MS and CE-TOF-MS, is used to provide a comprehensive overview of metabolites present in a sample, including soyasaponins like soyasaponin Ab. This approach helps in identifying and comparing the metabolic profiles of different soybean cultivars, plant tissues, or samples subjected to various conditions. For example, metabolic profiling has been used to analyze compounds in soybean roots and leaves, revealing the presence of various soyasaponins. It has also been applied to study the metabolic changes during the fermentation of soy products, where soyasaponin Ab and other soyasaponins are detected.

Immunological analysis methods are employed to investigate the interactions of soyasaponin Ab with the immune system. These methods are used to assess the immunomodulatory properties attributed to soyasaponin Ab. Techniques include in vitro assays using immune cells, such as macrophage cell lines (e.g., RAW264.7 cells), to measure the release of inflammatory cytokines like TNFα and IL-1β in response to soyasaponin Ab. Activation of signaling pathways, such as NF-κB, is also assessed. Furthermore, immunological methods can involve evaluating the expression of immune receptors like TLR4, for instance, by using techniques like RNA interference to study the impact of inhibiting TLR4 on the immune stimulatory effects of soyasaponin Ab. In vivo immunological analysis in animal models, such as mice, involves measuring antibody production (e.g., anti-ovalbumin IgG, IgG1, IgG2a, IgG2b) to evaluate the adjuvant potential of soyasaponin Ab. These methods collectively contribute to understanding the biological activities and mechanisms of action of soyasaponin Ab within biological systems.

Iii. Biosynthetic Pathways and Genetic Determinants of Soyasaponin Ab Accumulation

Elucidation of Soyasaponin Ab Biosynthetic Cascade in Glycine max

The biosynthesis of soyasaponins, including soyasaponin Ab, originates from the isoprenoid pathway, which produces the triterpenoid (B12794562) backbone. researchgate.net This backbone, soyasapogenol A for group A saponins (B1172615), undergoes a series of modifications, primarily oxidation and glycosylation, to yield the final complex structure. researchgate.net

The structural diversity of soyasaponins is largely a result of the activities of two key enzyme families: Cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs). nih.govdtu.dk

Cytochrome P450 Monooxygenases (CYPs) are a superfamily of heme-containing enzymes that catalyze a wide range of oxidative reactions. beilstein-journals.orgresearchgate.net In triterpenoid biosynthesis, CYPs are responsible for the hydroxylation and other oxidative modifications of the triterpene skeleton, which is a critical step in creating the various soyasapogenol aglycones. nih.govbeilstein-journals.org These enzymes perform regio- and stereospecific oxidations, which are crucial for the subsequent glycosylation steps. beilstein-journals.org Several P450 families, including CYP51, CYP71, CYP72, CYP87, CYP88, and CYP93, are known to modify pentacyclic triterpenes. nih.gov In soybean, hundreds of P450 genes have been identified, and some are implicated in the biosynthesis of specialized metabolites used for defense, including those in the triterpenoid pathway. frontiersin.org

UDP-Glycosyltransferases (UGTs) are responsible for the glycosylation of the soyasapogenol aglycone, a process that involves the transfer of sugar moieties from an activated donor, such as UDP-glucose, to the aglycone. dtu.dknih.gov This sequential addition of sugars at specific positions on the aglycone is what builds the complex oligosaccharide chains characteristic of soyasaponins. researchgate.net The UGT enzyme family is a large, multigene family, which allows for the creation of a vast array of glycosylated natural products. dtu.dknih.gov In soybean, specific UGTs have been identified that catalyze the addition of different sugars, such as glucuronic acid, galactose, rhamnose, and glucose, at the C-3 and C-22 positions of the soyasapogenol core, leading to the synthesis of various soyasaponins, including soyasaponin Ab. researchgate.netnih.gov

Soyasaponin Ab is a group A soyasaponin, meaning it is a bisdesmosidic saponin (B1150181) with sugar chains attached to both the C-3 and C-22 hydroxyl groups of the soyasapogenol A aglycone. researchgate.net The biosynthesis is a multi-step process catalyzed by a series of specific UGTs.

The pathway for the C-3 sugar chain involves sequential glycosylation:

First Sugar Addition: The process begins with the attachment of a glucuronic acid residue to the C-3 position of soyasapogenol B, a precursor to soyasapogenol A.

Second Sugar Addition: A galactose residue is then added to the glucuronic acid. This step is catalyzed by the enzyme GmSGT2 (UGT73P2). researchgate.netnih.gov

Third Sugar Addition: The final step for the C-3 chain of soyasaponin Ab involves the addition of a terminal glucose (Glc) residue. researchgate.netnih.gov The enzyme responsible for this specific step is encoded by the Sg-3 gene (UGT91H9). nih.gov

The C-22 sugar chain of group A soyasaponins is also constructed through enzymatic glycosylation, with the first sugar being arabinose, a reaction catalyzed by SSAT1. researchgate.netresearchgate.net Subsequent acetylation of this sugar chain is a critical final step. researchgate.netresearchgate.net

Genetic Regulation of Soyasaponin Ab Accumulation and Distribution

The accumulation and specific profile of soyasaponins in different soybean tissues are determined by the expression and function of specific genes encoding the biosynthetic enzymes.

Genetic studies have identified key loci that control the composition of the sugar chains on soyasaponins. Two well-characterized genes, Sg-3 and GmSGT3, play non-overlapping roles in determining the terminal sugar at the C-3 position. nih.govoup.com

Sg-3 : This gene, identified as Glyma.10G104700, encodes a UDP-Glc glycosyltransferase (UGT91H9). nih.govresearchgate.net Its function is to conjugate the terminal glucose residue to the C-3 sugar chain, a necessary step for the biosynthesis of soyasaponin Ab and soyasaponin αg. nih.govoup.com Soybean cultivars with a non-functional sg-3 allele lack these two saponins. researchgate.netnih.govmdpi.com Complementation studies, where a functional Sg-3 transgene was introduced into an sg-3 mutant, restored the production of soyasaponin Ab, confirming the gene's function. oup.comresearchgate.net

GmSGT3 : This gene (Glyma.08G181000) encodes a UDP-Rha glycosyltransferase (UGT91H4). nih.govnih.gov In vitro analysis demonstrated that GmSGT3 transfers a rhamnosyl group from UDP-rhamnose to soyasaponin III. nih.gov It is responsible for adding the terminal rhamnose (Rha) residue to the C-3 sugar chain, leading to the production of soyasaponins Ac and βg. oup.com A mutant gmsgt3 fails to accumulate these rhamnose-containing saponins. nih.gov The biosynthesis of soyasaponin Ab and Ac are thus competitive pathways, using the same precursor but controlled by the distinct actions of Sg-3 and GmSGT3, respectively. researchgate.netresearchgate.net

Key Genes in Soyasaponin C-3 Sugar Chain Biosynthesis

| Gene | Enzyme Encoded | Function | Resulting Soyasaponins | Reference |

|---|---|---|---|---|

| Sg-3 (Glyma.10G104700) | UDP-Glucose Glycosyltransferase (UGT91H9) | Adds the terminal glucose (Glc) to the C-3 sugar chain. | Soyasaponin Ab, Soyasaponin αg | nih.govoup.com |

| GmSGT3 (Glyma.08G181000) | UDP-Rhamnose Glycosyltransferase (UGT91H4) | Adds the terminal rhamnose (Rha) to the C-3 sugar chain. | Soyasaponin Ac, Soyasaponin βg | nih.govnih.govoup.com |

The final modification in the biosynthesis of type-A soyasaponins, such as soyasaponin Ab, is the acetylation of the sugar attached at the C-22 position. researchgate.netnih.gov This acetylation is responsible for the characteristic bitter taste of these compounds. researchgate.net

The enzyme responsible for this critical step has been identified as GmSSAcT1 , a BAHD-type acyltransferase. researchgate.netnih.govjipb.net This enzyme catalyzes three or four consecutive acetylation reactions on the terminal sugar of the C-22 chain. researchgate.netnih.govjipb.net The identification of GmSSAcT1 was achieved through gene co-expression analysis, which showed its expression pattern was similar to other known soyasaponin biosynthesis genes. researchgate.net

Interestingly, the disruption of GmSSAcT1 leads to the accumulation of null-acetylated type-A soyasaponins. researchgate.netnih.govjipb.net This accumulation has been shown to severely impair soybean seed germination, suggesting that the acetylation process, catalyzed by GmSSAcT1, not only creates the bitter taste but also serves as a detoxification mechanism that is essential for normal seed development. researchgate.netnih.govresearchgate.net

Key Enzyme in Type-A Soyasaponin Acetylation

| Enzyme | Enzyme Family | Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| GmSSAcT1 | BAHD acyltransferase | Catalyzes consecutive acetylations on the C-22 sugar chain. | Null-acetylated type-A soyasaponins | Acetylated (bitter) type-A soyasaponins (e.g., Soyasaponin Ab) | researchgate.netnih.govjipb.netresearchgate.net |

Integrated transcriptomic and metabolomic analyses have provided powerful tools to understand the complex regulatory networks governing soyasaponin biosynthesis. nih.govfrontiersin.orgnih.gov These studies analyze the global expression of genes (transcriptome) and the complete set of metabolites (metabolome) in different tissues or under varying conditions.

While specific studies on the diurnal regulation of soyasaponin Ab are not extensively detailed, broader omics studies in soybean have revealed important insights. For instance, analyses of developing seeds have identified large sets of differentially expressed genes (DEGs) and differentially accumulated metabolites (DAMs) between high-protein and high-oil varieties. nih.gov These studies show that genes involved in the biosynthesis of secondary metabolites, including the pathways leading to saponins, are part of complex regulatory networks that are interconnected with primary metabolism, such as amino acid and lipid synthesis. nih.gov

Furthermore, transcriptomic and metabolomic studies in response to stresses, such as low phosphorus or drought, have shown that the expression of genes related to secondary metabolism, including those for saponins and flavonoids, is significantly altered. frontiersin.orgnih.govresearchgate.net For example, salicylic (B10762653) acid treatment can stimulate the production of various phytochemicals in soybean roots. nih.gov These findings suggest that soyasaponin biosynthesis is not static but is dynamically regulated in response to both developmental cues (e.g., seed development) and environmental signals. nih.govoup.com The expression of key biosynthetic genes like Sg-3 has been shown to differ significantly between tissues, such as the hypocotyl and cotyledon, which corresponds to the distinct saponin profiles found in these parts of the seed. mdpi.com

Genome-Wide Association Studies (GWAS) for Soyasaponin Ab Content and Candidate Gene Identification

Genome-Wide Association Studies (GWAS) are a powerful method for dissecting the genetic architecture of complex traits. mdpi.comfrontiersin.org By scanning genomes for single nucleotide polymorphisms (SNPs) or other genetic variants associated with a specific phenotype in a diverse population, GWAS can pinpoint key genomic regions and candidate genes. nih.govmdpi.comfrontiersin.org In soybean research, GWAS has been effectively used to identify loci for numerous traits, including flowering time, seed composition, and disease resistance. frontiersin.orgmdpi.comfrontiersin.orgnih.govmdpi.com

While extensive GWAS have been conducted for major agronomic traits in soybean, dedicated studies focusing specifically on the content of soyasaponin Ab are not widely present in publicly available research. However, the principles of GWAS provide a clear framework for how such an investigation would proceed. A study would involve phenotyping a large, diverse collection of soybean accessions for soyasaponin Ab content and genotyping them with a high-density SNP array. frontiersin.org Statistical analysis would then reveal SNPs significantly associated with variations in soyasaponin Ab levels.

Based on the known biosynthetic pathway of soyasaponins, several classes of genes would be considered primary candidates for investigation within the loci identified by a GWAS. researchgate.netnih.gov These genes encode the enzymes responsible for synthesizing the soyasapogenol backbone and subsequently modifying it with sugar moieties.

Table 1: Potential Candidate Genes for Soyasaponin Ab Content Variation in GWAS

| Gene Class | Enzyme Function | Role in Soyasaponin Ab Biosynthesis |

| β-amyrin synthase (bAS) | Oxidosqualene cyclase | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to form β-amyrin, the foundational triterpene backbone for soyasaponins. oup.comresearchgate.net |

| Cytochrome P450 Monooxygenases (CYP450s) | Oxidation enzymes | Perform critical hydroxylation steps on the β-amyrin ring structure to produce various soyasapogenols, including the soyasapogenol A precursor for soyasaponin Ab. |

| UDP-glycosyltransferases (UGTs) | Glycosylation enzymes | Catalyze the sequential addition of sugar molecules (e.g., glucuronic acid, galactose, rhamnose) to the soyasapogenol core. The specific UGTs determine the final structure, differentiating soyasaponin Ab from other saponins. kspbtjpb.org |

Identifying the specific alleles of these genes that correlate with high or low levels of soyasaponin Ab could enable marker-assisted selection (MAS) in breeding programs to precisely tailor saponin profiles in new soybean cultivars.

Approaches in Plant Genetic Engineering for Modulating Soyasaponin Ab Content

Advances in plant biotechnology offer precise tools to manipulate the metabolic pathways of secondary metabolites like soyasaponin Ab. These genetic engineering techniques can be used to increase the production of desirable compounds or eliminate those considered antinutritional.

One of the most powerful and widely adopted tools is the CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein 9) system. researchgate.net This system allows for targeted gene editing, enabling the precise knockout (disruption) of genes, insertion of new genetic material, or modification of gene regulatory elements. nih.govnih.gov Its efficacy for targeted mutagenesis has been successfully demonstrated in soybean for various genes, establishing a robust methodology for future applications. nih.govnih.govresearchgate.net For instance, CRISPR/Cas9 has been used to edit phytoene (B131915) desaturase (PDS) genes and acetolactate synthase (ALS) genes in soybean, proving its capability to create specific, heritable mutations. nih.govnih.gov

Other established genetic engineering strategies include:

Overexpression: This involves inserting additional copies of a key biosynthetic gene under the control of a strong promoter to increase the production of its corresponding enzyme. For example, overexpressing a rate-limiting UGT could potentially drive the metabolic flux towards higher accumulation of soyasaponin Ab.

RNA interference (RNAi) or Gene Silencing: This technique is used to downregulate or "silence" the expression of a specific gene. This could be used to block competing metabolic pathways, thereby shunting precursors towards the soyasaponin Ab pathway. It could also be used to knock down the expression of an enzyme that converts soyasaponin Ab into another compound, thus preserving its accumulation.

These approaches can be strategically applied to the genes involved in the soyasaponin biosynthetic pathway to alter the final concentration of soyasaponin Ab.

Table 2: Genetic Engineering Strategies for Modulating Soyasaponin Ab

| Strategy | Target Gene Function | Example Target | Expected Outcome on Soyasaponin Ab Content |

| CRISPR/Cas9 Knockout | Enzyme in a competing pathway | A gene converting soyasapogenol A to a different saponin group | Increase |

| Overexpression | Rate-limiting enzyme in the pathway | A specific UGT responsible for a key glycosylation step in soyasaponin Ab synthesis | Increase |

| RNAi Silencing | Enzyme that modifies soyasaponin Ab | A gene encoding an acyltransferase that converts soyasaponin Ab to another form | Increase |

| CRISPR/Cas9 Knockout | Key enzyme in the main pathway | β-amyrin synthase (bAS) | Decrease / Elimination |

By applying these sophisticated genetic tools, it is feasible to develop plant varieties with significantly modified soyasaponin Ab profiles to meet specific industrial, nutritional, or agricultural goals.

Iv. Mechanistic Investigations of Soyasaponin Ab Bioactivity in in Vitro and Preclinical Models

Modulation of Inflammatory Signaling Pathways

Soyasaponin Ab has been shown to modulate inflammatory signaling pathways at multiple levels, from receptor-ligand interactions to the activation of downstream transcription factors. This targeted interference with inflammatory signaling underscores the compound's potential as a regulator of inflammatory processes.

A primary mechanism by which soyasaponin Ab exerts its anti-inflammatory effects is through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a critical pattern recognition receptor that recognizes LPS, initiating a signaling cascade that leads to the production of pro-inflammatory mediators.

In LPS-stimulated peritoneal macrophages, soyasaponin Ab was found to inhibit the production of several inflammatory mediators. The following table summarizes the inhibitory concentrations (IC₅₀) for soyasaponin Ab against various inflammatory markers.

| Inflammatory Mediator | IC₅₀ Value (μM) | Cell Model |

| Nitric Oxide (NO) | 1.6 ± 0.1 | LPS-stimulated peritoneal macrophages |

| Prostaglandin (B15479496) E₂ (PGE₂) | 2.0 ± 0.1 | LPS-stimulated peritoneal macrophages |

| Tumor Necrosis Factor-α (TNF-α) | 1.3 ± 0.1 | LPS-stimulated peritoneal macrophages |

| Interleukin-1β (IL-1β) | 1.5 ± 0.1 | LPS-stimulated peritoneal macrophages |

Table 1: Inhibitory effects of soyasaponin Ab on the production of inflammatory mediators in LPS-stimulated peritoneal macrophages. acs.org

The transcription factor nuclear factor-kappa B (NF-κB) is a central regulator of inflammatory gene expression. tandfonline.com The inhibitory effects of soyasaponin Ab on the NF-κB pathway are a significant component of its anti-inflammatory action. acs.orgnih.gov

Soyasaponin Ab has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli. acs.org In preclinical models of colitis, administration of soyasaponin Ab suppressed the activation of NF-κB in the colon. acs.orgacs.org This inhibition of NF-κB activation leads to a reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as various pro-inflammatory cytokines. acs.orgnih.gov Studies on other soyasaponins have further detailed that this inhibition can occur through the prevention of the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov

The activation of NF-κB is tightly controlled by its inhibitory protein, IκBα. In the canonical NF-κB pathway, IκBα is phosphorylated by the IκB kinase (IKK) complex, which consists of IKKα and IKKβ subunits. nih.gov This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, thereby releasing NF-κB to translocate to the nucleus and initiate gene transcription. acs.orgnih.govplos.org Research has indicated that soyasaponin Ab can inhibit the phosphorylation of the NF-κB subunit p65. acs.org Furthermore, detailed investigations into other soyasaponins, such as A1, A2, and I, have revealed that they can blunt the LPS-induced phosphorylation of both IKKα/β and IκBα. nih.govnih.gov This prevention of IκBα phosphorylation and subsequent degradation is a critical mechanism by which soyasaponins, likely including Ab, suppress NF-κB activation. tandfonline.comnih.govplos.org By interfering with these upstream phosphorylation events, soyasaponin Ab effectively maintains NF-κB in an inactive state in the cytoplasm, thereby curtailing the inflammatory response. nih.govacs.org

Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Inhibition

Soyasaponin Ab has been identified as a modulator of the Phosphoinositide 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway, a critical cascade involved in cell survival, proliferation, and inflammation. Research indicates that the anti-inflammatory effects of soyasaponins are, in part, mediated through the suppression of this pathway. nih.govnih.gov In studies using macrophages stimulated with lipopolysaccharide (LPS), a potent inflammatory agent, soyasaponins were shown to inhibit the LPS-induced activation of the PI3K/Akt pathway. nih.gov This inhibition was observed through the reduced phosphorylation of both Akt and its regulatory subunit, p85. nih.gov

Further investigations in human colon cancer cells using B-group soyasaponins demonstrated a significant suppression of Akt activity. scispace.com This reduction in activity was associated with a decreased activating phosphorylation at the serine-473 residue of the Akt protein. scispace.com The inhibition of the PI3K/Akt pathway by soyasaponins is significant because this pathway is a known upstream activator of the pro-inflammatory transcription factor NF-κB. nih.govnih.gov By impeding PI3K/Akt signaling, soyasaponin Ab can effectively blunt the downstream activation of NF-κB and subsequent inflammatory responses. nih.govnih.gov

Mitogen-Activated Protein Kinase (MAPK) Pathway Crosstalk (e.g., ERK1/2, JNK, p38)

The bioactivity of soyasaponin Ab is also intricately linked to its modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling network, which includes key kinases such as ERK1/2, JNK, and p38. These pathways are crucial in translating extracellular signals into cellular responses, including inflammation and stress responses. Evidence suggests that soyasaponin Ab does not act on these pathways in isolation but rather influences the complex crosstalk between them.

In some cellular models, soyasaponin Ab has been shown to activate the ERK1/2 signaling pathway, which in turn positively regulates the activation of the antioxidant transcription factor Nrf2. uni.lu Concurrently, studies on related group I soyasaponins have demonstrated that their anti-inflammatory effects are mediated through the phosphorylation of p38 and JNK proteins. nih.gov The interplay between these kinases is critical for the ultimate cellular outcome. For instance, general principles of MAPK crosstalk show that activation of one branch can inhibit another; TGF-β, for example, activates ERK, which then upregulates a phosphatase that inactivates p38 MAPK, thereby selectively suppressing pro-inflammatory cytokine production. nih.gov Conversely, sustained activation of the JNK pathway can block the activation of ERK, highlighting a negative crosstalk relationship. nih.gov This suggests that soyasaponin Ab may orchestrate its effects by creating a specific balance of activity across the ERK, JNK, and p38 pathways to favor anti-inflammatory and antioxidant outcomes.

Downregulation of Pro-inflammatory Cytokines and Mediators (e.g., TNF-α, IL-1β, IL-6, NO, PGE2, COX-2, iNOS)

A primary mechanism through which soyasaponin Ab exerts its anti-inflammatory effects is by suppressing the production and expression of key pro-inflammatory molecules. In preclinical models of lipopolysaccharide (LPS)-induced acute lung injury, soyasaponin Ab significantly attenuated the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) in lung tissues. nih.gov This was accompanied by a marked reduction in the levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as nitric oxide (NO), in the bronchoalveolar lavage fluid of mice. nih.gov

In vitro studies using macrophage cell lines corroborate these findings. Treatment with soyasaponin Ab and related soyasaponins effectively inhibits the LPS-induced production of TNF-α, IL-1β, and IL-6. nih.govnih.gov Furthermore, soyasaponins suppress the release of prostaglandin E2 (PGE2) by downregulating the expression of its synthesizing enzyme, COX-2. nih.govnih.gov The production of nitric oxide is also curtailed through the downregulation of iNOS expression. nih.govnih.gov This broad-spectrum inhibition of pro-inflammatory mediators underscores the potent anti-inflammatory capacity of soyasaponin Ab.

Table 1: Effect of Soyasaponin Ab and Related Soyasaponins on Pro-inflammatory Mediators

| Mediator | Effect | Model System | Citation |

|---|---|---|---|

| TNF-α | Downregulated | LPS-induced mice; Macrophages | nih.gov, nih.gov |

| IL-1β | Downregulated | LPS-induced mice; Macrophages | nih.gov, nih.gov |

| IL-6 | Downregulated | LPS-induced mice; Macrophages | nih.gov |

| Nitric Oxide (NO) | Production Inhibited | LPS-induced mice; Macrophages | nih.gov, nih.gov |

| PGE2 | Release Reduced | Macrophages | nih.gov, nih.gov |

| COX-2 | Expression Downregulated | LPS-induced mice; Macrophages | nih.gov, nih.gov, nih.gov |

| iNOS | Expression Downregulated | LPS-induced mice; Macrophages | nih.gov, nih.gov |

Mechanisms of Antioxidant Action

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Signaling Pathway

A cornerstone of soyasaponin Ab's antioxidant mechanism is the activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) signaling pathway. uni.lu Nrf2 is a master regulator of the cellular antioxidant response. nih.govmdpi.com Under normal conditions, Nrf2 is held in the cytoplasm by its inhibitor, Keap1. Upon stimulation by an activator like soyasaponin Ab, Nrf2 is released from Keap1 and translocates to the nucleus. uni.lumdpi.com

The activation of Nrf2 by soyasaponin Ab leads to the direct upregulation of several critical phase II detoxifying and antioxidant enzymes. uni.lu Among the most significant of these are Heme Oxygenase-1 (HO-1) and NAD(P)H:Quinone Oxidoreductase 1 (NQO1). uni.lumdpi.com Western blot analyses have demonstrated that treatment with soyasaponin Ab significantly increases the expression of both HO-1 and NQO1 in a dose-dependent manner. uni.lu

HO-1 is an enzyme that catabolizes heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin, along with iron and carbon monoxide. mdpi.com NQO1 is a flavoprotein that detoxifies quinones and their derivatives, preventing them from participating in redox cycling and producing reactive oxygen species. uni.lu The induction of these Nrf2-target genes is a key mechanism by which soyasaponin Ab protects cells against oxidative damage. uni.lu

Table 2: Soyasaponin Ab's Effect on the Nrf2 Signaling Pathway

| Target | Effect | Mechanism | Citation |

|---|---|---|---|

| Nrf2 | Activated | Promotes nuclear translocation | uni.lu |

| HO-1 | Upregulated | Nrf2-dependent gene expression | uni.lu |

| NQO1 | Upregulated | Nrf2-dependent gene expression | uni.lu |

Scavenging of Reactive Oxygen Species (ROS) and Enhancement of Endogenous Antioxidative Enzyme Activity (e.g., Superoxide (B77818) Dismutase)

In addition to activating the Nrf2 pathway, soyasaponin Ab exhibits a dual-pronged approach to combating oxidative stress by directly scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. nih.govnih.gov Soyasaponins have demonstrated the ability to directly scavenge radicals in chemical assays, indicating an intrinsic antioxidant potential. nih.govresearchgate.net

More significantly, soyasaponin Ab bolsters the cell's own antioxidant defense systems. nih.govuni.lu In various cellular and preclinical models, treatment with soyasaponin Ab has been shown to reduce the elevated levels of ROS induced by stressors like LPS. nih.govnih.gov This reduction is accompanied by a significant increase in the activity of key antioxidant enzymes, most notably Superoxide Dismutase (SOD). uni.lunih.gov SOD is a critical enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide, which can then be neutralized by other enzymes like catalase. mdpi.com By both neutralizing existing free radicals and upregulating the machinery responsible for ongoing antioxidant defense, soyasaponin Ab provides comprehensive protection against cellular oxidative damage. nih.govuni.lunih.gov

Anti-Adipogenic Mechanisms

Research in preclinical models, particularly using the 3T3-L1 preadipocyte cell line, has elucidated specific mechanisms through which soyasaponin Ab exerts its anti-adipogenic effects. These investigations highlight its role in hindering the fundamental processes of fat cell development and lipid storage.

Inhibition of Adipocyte Differentiation and Lipid Accumulation

Soyasaponin Ab has been shown to directly interfere with the process of adipogenesis, which is the differentiation of preadipocytes into mature, lipid-storing adipocytes. nih.gov In studies utilizing 3T3-L1 cells, a standard model for studying fat cell development, treatment with soyasaponin Ab resulted in a dose-dependent inhibition of lipid accumulation within the cells. nih.govmedchemexpress.com This effect signifies a disruption in the cell's ability to mature and store triglycerides, a key characteristic of adipocytes. medchemexpress.com The reduction in triglyceride content is a primary indicator of the compound's anti-adipogenic potential at a cellular level. medchemexpress.com

Table 1: Effect of Soyasaponin Ab on Lipid Accumulation in 3T3-L1 Adipocytes

| Cell Line | Observation | Outcome | Reference |

| 3T3-L1 Adipocytes | Dose-dependent decrease in triglyceride accumulation. | Inhibition of the maturation of preadipocytes into adipocytes. | nih.govmedchemexpress.com |

Downregulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and CCAAT-Enhancer-Binding Protein Alpha (C/EBPα)

The anti-adipogenic activity of soyasaponin Ab is fundamentally linked to its influence on key transcription factors that master-regulate adipogenesis. nih.gov Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT-enhancer-binding protein alpha (C/EBPα) are considered the principal drivers of fat cell differentiation. nih.govnih.gov Investigations have confirmed that soyasaponin Ab suppresses the expression of both PPARγ and C/EBPα at both the mRNA and protein levels in 3T3-L1 adipocytes. nih.govmedchemexpress.com

Furthermore, studies using HEK 293T cells demonstrated that soyasaponin Ab can suppress the transcriptional activity of PPARγ. nih.govmedchemexpress.com By downregulating these critical transcription factors, soyasaponin Ab effectively halts the signaling cascade required for the initiation and completion of adipocyte differentiation. nih.gov

Modulation of Adipogenic Marker Gene Expression

The downregulation of the master regulators PPARγ and C/EBPα by soyasaponin Ab leads to a subsequent reduction in the expression of their downstream target genes. nih.gov These adipogenic marker genes are essential for creating the mature adipocyte phenotype, including functions related to lipid metabolism and insulin (B600854) sensitivity. nih.govsemanticscholar.org Research has shown that soyasaponin Ab treatment markedly inhibits the expression of several of these genes in 3T3-L1 adipocytes. nih.govmedchemexpress.com

Table 2: Adipogenic Marker Genes Modulated by Soyasaponin Ab

| Gene | Full Name | Function | Effect of Soyasaponin Ab | Reference |

| Adiponectin | Not Applicable | A cytokine involved in regulating glucose levels and fatty acid breakdown. | Expression inhibited. | nih.govmedchemexpress.com |

| ADD1/SREBP1c | Adipocyte Determination and Differentiation Factor 1/Sterol Regulatory Element Binding Protein 1c | A transcription factor that controls genes required for lipid synthesis. | Expression inhibited. | nih.govmedchemexpress.com |

| aP2 (FABP4) | Adipocyte Fatty Acid-Binding Protein 2 (Fatty Acid Binding Protein 4) | A carrier protein for fatty acids. | Expression inhibited. | nih.govmedchemexpress.com |

| FAS | Fatty Acid Synthase | An enzyme critical in the synthesis of fatty acids. | Expression inhibited. | nih.govmedchemexpress.com |

| Resistin | Not Applicable | A cytokine implicated in insulin resistance. | Expression inhibited. | nih.govmedchemexpress.com |

Immunomodulatory Effects and Associated Mechanisms

Soyasaponin Ab has demonstrated significant immunomodulatory activities in both in vitro and in vivo models. Its effects are largely attributed to its ability to activate key immune cells and signaling pathways.

Activation of Antigen-Presenting Cells (APCs) via TLR Signaling Pathways

A primary mechanism for the immunomodulatory action of soyasaponin Ab involves the activation of antigen-presenting cells (APCs), such as macrophages. nih.gov In vitro studies using the mouse macrophage cell line RAW264.7 showed that soyasaponin Ab promotes the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), in a dose-dependent manner. nih.gov

This activation is linked to the Toll-like receptor (TLR) signaling pathway. nih.govnih.gov Specifically, the immunostimulatory effects of soyasaponin Ab have been shown to be dependent on the TLR4 receptor. nih.gov When the expression of the TLR4 gene was inhibited in RAW264.7 cells, the immune-stimulating effects of soyasaponin Ab were significantly diminished. nih.gov The activation of the TLR4 pathway leads to the downstream activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses. nih.gov

Enhancement of Immune Cell Activity and Lymphocyte Proliferation

The activation of APCs by soyasaponin Ab initiates a broader immune response, leading to the enhancement of other immune cell functions. nih.gov Saponins (B1172615), as a class of compounds, are known to stimulate the proliferation and activation of T and B lymphocytes, which are crucial for cellular and humoral immunity, respectively. nih.gov

In vivo studies have substantiated this effect, showing that soyasaponin Ab can enhance the production of antigen-specific antibodies. nih.gov When administered with the model antigen ovalbumin (OVA), soyasaponin Ab significantly increased the levels of anti-OVA antibodies, including IgG, IgG1, IgG2a, and IgG2b. nih.gov This indicates a robust B-cell response and suggests a role in promoting an effective and protective immune reaction. nih.govnih.gov

Stimulation of Immune-Related Cytokine and Chemokine Release

Soyasaponin Ab has demonstrated the ability to stimulate the release of key inflammatory cytokines in vitro. When tested on the mouse macrophage cell line RAW264.7, soyasaponin Ab was shown to promote the release of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in a dose-dependent manner. This immunostimulatory effect is linked to the activation of the NF-κB signaling pathway. Further investigation into the mechanism suggests the involvement of the Toll-like receptor 4 (TLR4) dependent pathway, as the immunostimulatory effects of soyasaponin Ab were significantly diminished when the TLR4 gene expression in RAW264.7 cells was inhibited. nih.gov In a broader context, immunostimulants containing soyasaponin Ab have been noted to enhance the immune status by stimulating the expression of spleen nuclear transcription factor κB (NF-κB), transforming growth factor-beta (TGF-β), and interferon-gamma (IFN-γ). mdpi.com

Investigation of Soyasaponin Ab as a Potential Immunological Adjuvant

The immunostimulatory properties of soyasaponin Ab have led to its investigation as a potential vaccine adjuvant. Adjuvants are critical components of subunit vaccines, which are often poorly immunogenic on their own. In both in vitro and in vivo studies, soyasaponin Ab has been evaluated for its ability to enhance the immune response to co-administered antigens. nih.gov Its capacity to stimulate cytokine release and enhance antigen-specific antibody production supports its potential as an effective adjuvant. nih.govnih.gov When compared to the well-known saponin (B1150181) adjuvant Quillaja saponins (QS), soyasaponin Ab was found to be significantly safer in in vitro cytotoxicity assays, showing no toxicity over the tested concentration ranges. nih.gov These findings suggest that soyasaponin Ab may be a viable candidate for a safe and effective vaccine adjuvant. nih.govnih.gov

Anticancer Mechanisms in Cellular and Preclinical Models

Induction of Apoptosis via Caspase Activation

While research on the direct role of soyasaponin Ab in apoptosis is specific, studies on closely related soyasaponins provide insight into the potential mechanisms. Saponins, as a class of compounds, are known to induce apoptosis in cancer cells through the activation of caspases, which are key enzymes in the cell death process. nih.gov This activation can occur through both the extrinsic pathway, initiated by external signals leading to caspase-8 activation, and the intrinsic pathway, which involves internal stimuli causing the release of cytochrome c and subsequent activation of caspase-9. nih.gov Both pathways converge to activate effector caspases like caspase-3, -6, and -7, ultimately leading to programmed cell death. nih.gov A study on soyasaponin Ag, an isomer of soyasaponin A, demonstrated its ability to promote apoptosis in triple-negative breast cancer cells. nih.gov This was evidenced by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2. nih.gov

Cell Cycle Modulation and Inhibition of Proliferation in Cancer Cell Lines

The antiproliferative effects of soyasaponins are often linked to their ability to modulate the cell cycle. While direct evidence for soyasaponin Ab is limited, studies on other soyasaponins indicate that they can inhibit the proliferation of various cancer cell lines. oup.comnih.gov For instance, soyasaponin I has been shown to inhibit the proliferation of colon cancer cell lines HCT116 and LoVo. nih.gov Research on soyasaponin Ag revealed that it can restrain the growth of triple-negative breast cancer cells in vitro. nih.gov Generally, saponins can exert anticancer effects by modulating cell-cycle proteins, such as cyclins and cyclin-dependent kinases, to halt the progression of cancer cells.

Regulation of Specific Protein Pathways Involved in Cancer Progression

Research into soyasaponin Ag, an isomer of soyasaponin A, has shed light on the specific molecular pathways that may be targeted. In triple-negative breast cancer (TNBC) cells, soyasaponin Ag was found to inhibit cancer progression by upregulating Dual Specificity Phosphatase 6 (DUSP6) and thereby inactivating the MAPK signaling pathway. nih.gov The study observed that in TNBC cells, DUSP6 was downregulated while MAPK1 and MAPK14 were upregulated; soyasaponin Ag reversed this expression pattern. nih.gov This modulation of the DUSP6/MAPK pathway was associated with the inhibition of tumor growth in vivo. nih.gov

Interactive Data Tables

Table 1: Effect of Soyasaponin Ab on Cytokine Release in RAW264.7 Macrophages

| Cytokine | Effect of Soyasaponin Ab | Signaling Pathway Implicated | Reference |

| TNF-α | Increased release (dose-dependent) | NF-κB, TLR4-dependent | nih.gov |

| IL-1β | Increased release (dose-dependent) | NF-κB, TLR4-dependent | nih.gov |

| IFN-γ | Stimulated expression | NF-κB | mdpi.com |

| TGF-β | Stimulated expression | NF-κB | mdpi.com |

Table 2: Adjuvant Effect of Soyasaponin Ab on Antigen-Specific Antibody Production (with Ovalbumin Antigen)

| Antibody Isotype | Effect of Soyasaponin Ab Adjuvant | Reference |

| Anti-OVA IgG | Significantly enhanced | nih.govnih.gov |

| Anti-OVA IgG1 | Significantly enhanced | nih.govnih.gov |

| Anti-OVA IgG2a | Significantly enhanced | nih.govnih.gov |

| Anti-OVA IgG2b | Significantly enhanced | nih.govnih.gov |

Table 3: Anticancer Effects of Soyasaponin Ag (Isomer of Soyasaponin A) in Triple-Negative Breast Cancer

| Effect | Molecular Mechanism | Reference |

| Induction of Apoptosis | Upregulation of Bax, Downregulation of Bcl-2 | nih.gov |

| Inhibition of Cell Growth | Restrained proliferation in vitro | nih.gov |

| Inhibition of Tumor Growth | Repressed tumor growth in vivo | nih.gov |

| Regulation of Protein Pathways | Upregulation of DUSP6, Inactivation of MAPK signaling | nih.gov |

Anti-metastatic and Anti-angiogenic Potentials in Preclinical Models

While research on the direct anti-metastatic and anti-angiogenic properties of soyasaponin Ab is still emerging, studies on closely related soyasaponins and total saponin extracts from soybean provide valuable insights into its potential mechanisms.

General anti-metastatic effects have been observed with total soybean saponin extracts. In one preclinical study, dietary administration of soybean saponin to mice injected with CT-26 colon cancer cells led to a moderate decrease in the incidence of lung metastasis. nih.gov The underlying mechanism for this effect was attributed to the modulation of matrix metalloproteinases (MMPs), key enzymes involved in the degradation of the extracellular matrix, a critical step in cancer cell invasion and metastasis. nih.gov Specifically, the soybean saponin treatment was found to inhibit the expression of MMP-2 and MMP-9 while increasing the secretion of their natural inhibitor, tissue inhibitor of metalloproteinase-2 (TIMP-2), in HT-1080 human fibrosarcoma cells. nih.gov

Furthermore, studies on other specific soyasaponins, such as soyasaponin IV, have demonstrated anti-angiogenic potential. In a preclinical model using Ehrlich ascites carcinoma-bearing mice, treatment with soyasaponin IV significantly reduced the tumor content of vascular endothelial growth factor (VEGF), a potent driver of angiogenesis. tandfonline.com This suggests that soyasaponins can interfere with the formation of new blood vessels that are essential for tumor growth and metastasis. tandfonline.com Although these findings are not specific to soyasaponin Ab, the structural similarities among soyasaponins suggest that it may share these anti-metastatic and anti-angiogenic capabilities.

Soyasaponin I, another related compound, has been shown to modify the invasive behavior of cancer cells by altering cell surface sialic acids, which play a role in cell adhesion and metastasis. nih.gov This further supports the potential for soyasaponins as a class of compounds to interfere with metastatic processes. However, direct studies on soyasaponin Ab are needed to confirm its specific role in these anticancer activities.

Synergistic Interactions with Other Bioactive Compounds in Anticancer Contexts

The investigation into the synergistic anticancer effects of soyasaponin Ab with other bioactive compounds is an area of growing interest, though specific studies on soyasaponin Ab are limited. However, research on saponins in general, and other specific soyasaponins, indicates a strong potential for synergistic interactions.

Saponins have been shown to enhance the efficacy of conventional chemotherapeutic drugs. nih.gov For instance, saikosaponin D, a triterpene saponin, demonstrated a chemosensitizing effect on doxorubicin-resistant breast cancer cells. nih.gov This suggests that saponins could be used as adjuvants to overcome multidrug resistance in cancer therapy. While this study did not involve soyasaponin Ab, it highlights a potential mechanism of synergy for this class of compounds.

A study on the inhibitory effects of soyasaponin extracts on thrombin proposed a potential synergistic effect between saponins and isoflavones, another class of bioactive compounds found in soybeans. nih.gov This synergy could be relevant in the context of cancer, as both saponins and isoflavones have demonstrated anticancer properties. Another study found that a combination of berbamine (B205283) and arcyriaflavin A synergistically inhibited the growth of glioblastoma stem-like cells. nih.gov

While direct evidence for soyasaponin Ab is not yet available, the known anti-inflammatory and immunomodulatory effects of soyasaponin Ab could create a tumor microenvironment more susceptible to the actions of other anticancer agents. nih.gov For example, by reducing inflammation, soyasaponin Ab might enhance the efficacy of immunotherapies. Further research is required to explore the specific synergistic interactions of soyasaponin Ab with other compounds in various cancer models.

Other Specific Mechanistic Studies (e.g., Thrombin Inhibition)

Beyond its potential anticancer properties, soyasaponin Ab has been investigated for other specific bioactivities, including its role in modulating key physiological processes.

One area of investigation is the effect of soyasaponins on thrombin, a key enzyme in the blood coagulation cascade. A study on extracts from soybean meal, which contain a mixture of soyasaponins, demonstrated significant thrombin inhibitory activity. nih.gov Extracts with a high content of soyasaponins showed the strongest inhibitory effects. nih.gov Molecular docking analysis within this study suggested that soyasaponins, such as Soyasapogenol E, have a high binding affinity to thrombin, leading to structural changes in the enzyme and a reduction in its activity. nih.gov While these findings point to the potential of soyasaponins as anticoagulants, the specific contribution of soyasaponin Ab to this activity has not been individually determined.

In addition to its potential role in coagulation, soyasaponin Ab has been studied for its immunomodulatory and anti-inflammatory effects. In vitro studies using RAW264.7 mouse macrophage cells showed that soyasaponin Ab could promote the release of inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner and activate NF-κB signaling. In vivo experiments also demonstrated that soyasaponin Ab could significantly enhance the antibody response to ovalbumin, suggesting its potential as a vaccine adjuvant. Further research has indicated that soyasaponins can exert anti-inflammatory effects by downregulating MyD88 expression and suppressing the recruitment of TLR4 and MyD88 into lipid rafts. nih.gov

The tables below summarize key findings from preclinical studies on soyasaponins.

Table 1: Preclinical Studies on the Anti-Metastatic and Anti-Angiogenic Potential of Soyasaponins

| Compound | Model | Key Findings | Reference |

| Soybean Saponin (total extract) | CT-26 colon cancer cells in mice | Moderately decreased lung metastasis. | nih.gov |

| Soybean Saponin (total extract) | HT-1080 human fibrosarcoma cells | Inhibited MMP-2 and MMP-9 expression; increased TIMP-2 secretion. | nih.gov |

| Soyasaponin IV | Ehrlich ascites carcinoma in mice | Reduced tumor VEGF content. | tandfonline.com |

Table 2: Studies on Thrombin Inhibition by Soyasaponin Extracts

| Extract | Key Findings | Reference |

| Soyasaponin-rich extracts | Exhibited significant thrombin inhibitory activity. | nih.gov |

| Soyasapogenol E (component of extract) | Demonstrated high binding affinity to thrombin in molecular docking analysis. | nih.gov |

Table 3: Immunomodulatory and Anti-inflammatory Effects of Soyasaponin Ab

| Model | Key Findings | Reference |

| RAW264.7 mouse macrophage cells | Promoted release of TNF-α and IL-1β; activated NF-κB signaling. | |

| Mice (in vivo) | Enhanced antibody response to ovalbumin. | |

| Murine macrophages and mice | Downregulated MyD88 expression; suppressed TLR4 and MyD88 recruitment to lipid rafts. | nih.gov |

V. Structure Activity Relationship Sar Studies of Soyasaponin Ab

Correlation of Aglycone Structure and Sugar Moiety Variations with Biological Activities

The biological activities of soyasaponins are significantly influenced by both the aglycone structure and the attached sugar moieties. nih.govresearchgate.netsciopen.com Soyasaponins are amphiphilic molecules, possessing a hydrophobic pentacyclic ring structure (aglycone) and hydrophilic sugar groups. nih.gov This amphiphilic nature is key to their interactions.

Soyasapogenol A is the aglycone of soyasaponin Ab. tandfonline.comnih.gov Studies comparing the activity of soyasapogenols (the aglycones) with their glycosylated forms (saponins) have indicated that the aglycones are often more bioactive, particularly in areas like suppressing cancer cell growth. nih.govnih.govekb.eg This suggests that the increased lipophilicity of the aglycone, due to the absence of polar sugar chains, enhances membrane permeability and cellular uptake, although it may reduce solubility. nih.govbenchchem.com

The sugar chains attached to the aglycone play a critical role in modulating the biological activity and physicochemical properties of soyasaponins. nih.gov Group A soyasaponins, including soyasaponin Ab, have sugar chains at both the C-3 and C-22 positions. tandfonline.comnih.gov The specific sugars present and their linkages can influence the saponin's interaction with biological targets. For instance, soyasaponin Ab contains a glucose residue at the C-22 position of soyasapogenol A, while soyasaponin Aa has a xylose residue at this position. tandfonline.com This difference in a single sugar moiety distinguishes soyasaponin Ab from soyasaponin Aa and can contribute to variations in their specific activities.

Research indicates that the presence and nature of the sugar moieties affect various activities, including anti-inflammatory, anti-obesity, and immune-modulating effects. sciopen.combiocrick.comspkx.net.cnmedchemexpress.com For example, soyasaponins Aa and Ab have been shown to inhibit adipocyte differentiation and the expression of adipogenic marker genes by downregulating transcription factors like PPARγ and C/EBPα in 3T3-L1 adipocytes. biocrick.commedchemexpress.comchemfaces.com This suggests that the specific glycosylation pattern in soyasaponins Aa and Ab is important for these anti-obesity effects.

Data on the comparative activities of different soyasaponins highlight the impact of sugar variations. While specific quantitative data solely comparing soyasaponin Ab with other variants based only on sugar differences at a single position is not extensively detailed in the provided snippets, the general principle that glycosylation patterns significantly influence activity is well-established. nih.govresearchgate.netsciopen.com

Table 1: Influence of Glycosylation on Soyasaponin Activity (Illustrative based on general findings)

| Compound | Aglycone | Glycosylation Pattern | Observed Activity (General) | Notes |

| Soyasapogenol A | Soyasapogenol A | None | High (e.g., anti-cancer) | More lipophilic, potentially better cellular uptake. nih.govekb.eg |

| Soyasaponin Ab | Soyasapogenol A | Sugars at C-3 and C-22 (including glucose at C-22) | Various (anti-inflammatory, anti-obesity, etc.) biocrick.commedchemexpress.comchemfaces.com | Amphiphilic nature influences interactions. nih.gov |

| Soyasaponin Aa | Soyasapogenol A | Sugars at C-3 and C-22 (including xylose at C-22) | Similar to Ab in some activities (e.g., anti-obesity) biocrick.comchemfaces.com | Single sugar difference at C-22 compared to Ab. tandfonline.com |

| Other Soyasaponins | Various | Different sugar types, numbers, and linkage positions | Varied | Activity is highly dependent on the specific structure. nih.govresearchgate.netsciopen.com |

Impact of Acetylation on Specific Bioactivities

Acetylation is another crucial structural modification that affects the biological activities of soyasaponins, particularly group A saponins (B1172615) like soyasaponin Ab. tandfonline.comresearchgate.netresearchgate.net Soyasaponin Ab is an acetylated form of soyasaponin A1. fao.org Acetylation typically occurs on the hydroxyl groups of the sugar moieties, often at the terminal sugar of the C-22 sugar chain in group A soyasaponins. researchgate.netresearchgate.net

The presence or absence of acetyl groups can significantly alter the physicochemical properties of the saponin (B1150181), such as polarity and solubility, which in turn affects its interactions with biological membranes and targets. Acetylated group A soyasaponins are often considered the genuine forms found in soybeans. tandfonline.comresearchgate.net

Studies have investigated the differences in activity between acetylated and deacetylated soyasaponins. For example, research has explored the effects of null-acetyl soyasaponin A and acetylated soyasaponin A (including Ab) on various biological processes. researchgate.netresearchgate.net Acetylation at the C-22 terminal sugar in group A soyasaponins is linked to the bitter taste of soybean-derived foods. researchgate.netresearchgate.net

While the precise impact of acetylation on every single bioactivity of soyasaponin Ab is an ongoing area of research, it is understood to play a role in modulating its effects. The presence of acetyl groups can influence the molecule's conformation and its ability to bind to specific receptors or enzymes.

Table 2: Acetylation Status and Potential Impact on Activity

| Compound | Acetylation Status | Potential Impact on Activity (General) | Notes |

| Soyasaponin Ab | Acetylated | Influences taste, potentially affects membrane interaction and target binding. researchgate.netresearchgate.net | Considered a genuine form in soybeans. tandfonline.comresearchgate.net |

| Deacetylated Soyasaponin Ab | Deacetylated | Altered polarity and solubility, likely different biological activity profile compared to acetylated form. nih.gov | May be formed through hydrolysis. nih.gov |

Elucidation of Structural Determinants for Specific Molecular Interactions and Potency